5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione
Overview
Description
5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione: is a heterocyclic compound with a molecular formula of C8H8N4O2 and a molecular weight of 192.17 g/mol It is characterized by the presence of an imidazolidine ring substituted with a pyrazinyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine-2-carboxylic acid with methylamine and urea, followed by cyclization to form the imidazolidine ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazinyl ring. Common reagents include halogens and nucleophiles, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically in polar solvents under reflux conditions.
Major Products Formed:
Oxidation: Oxo derivatives of the imidazolidine ring.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted pyrazinyl derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the development of products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, which can result in the suppression of tumor growth .
Comparison with Similar Compounds
5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione: This compound has a similar imidazolidine core but with a naphthalenyl group instead of a pyrazinyl group.
3-(6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)-imidazolidine-2,4-dione: Another related compound with a different substituent on the imidazolidine ring.
Uniqueness: 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione is unique due to the presence of the pyrazinyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
5-methyl-5-pyrazin-2-ylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-8(5-4-9-2-3-10-5)6(13)11-7(14)12-8/h2-4H,1H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZDHMXYVAFTMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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